Delpazolid

Vue d'ensemble

Description

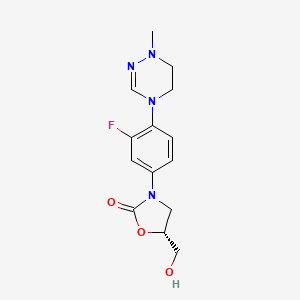

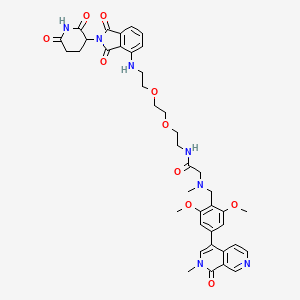

Delpazolid (LCB01-0371) is a novel oxazolidinone with cyclic amidrazone synthesized by LegoChem BioSciences Inc . It has in vitro activity against Gram-positive bacteria, including Mycobacterium tuberculosis .

Synthesis Analysis

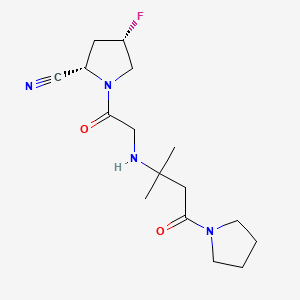

Delpazolid can be synthesized in only seven steps with difluoro-nitrobenzene as the starting material . Each step shows a high yield and the products are easily purified without chromatography .Molecular Structure Analysis

The molecular formula of Delpazolid is C14H17FN4O3 . It includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis

Delpazolid has shown superior activity compared to Linezolid in prokaryote but similar mitochondrial protein synthesis inhibition .Physical And Chemical Properties Analysis

Delpazolid has a molecular weight of 308.31 g/mol . It has a melting point of 180181°C . The logP value is 0.19 ± 0.02, indicating its hydrophobic nature .Applications De Recherche Scientifique

Specific Scientific Field

The specific scientific field for this application is Medical Microbiology and Pharmacology .

Comprehensive and Detailed Summary of the Application

Delpazolid (LCB01-0371) is a novel oxazolidinone with cyclic amidrazone that was synthesized by LegoChem BioSciences, Inc . It has been developed for the treatment of tuberculosis, specifically multi-drug-resistant tuberculosis (MDR-TB) .

Detailed Description of the Methods of Application or Experimental Procedures

Delpazolid improves the minimum bactericidal concentration of Mycobacterium tuberculosis H37Rv and significantly reduces resistance rates, especially of MDR-TB isolates, compared with linezolid . The safety, tolerability, and pharmacokinetics of Delpazolid have been evaluated in a phase 1 clinical trial . In a phase IIb trial, Delpazolid was administered in combination with bedaquiline, delamanid, and moxifloxacin .

Thorough Summary of the Results or Outcomes Obtained

The phase 1 clinical trial revealed that Delpazolid does not cause adverse events such as myelosuppression even after three weeks of repeated dosing . Interim efficacy and safety results from a clinical phase 2a early bactericidal activity trial including patients with drug-susceptible tuberculosis were reported .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(5R)-3-[3-fluoro-4-(1-methyl-5,6-dihydro-1,2,4-triazin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O3/c1-17-4-5-18(9-16-17)13-3-2-10(6-12(13)15)19-7-11(8-20)22-14(19)21/h2-3,6,9,11,20H,4-5,7-8H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUWQAFDTNAYPN-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C=N1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(C=N1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delpazolid | |

CAS RN |

1219707-39-7 | |

| Record name | LCB01-0371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219707397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LCB01-0371 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DELPAZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EP6XV33E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)